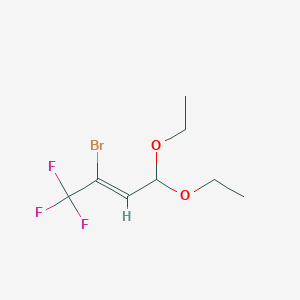![molecular formula C25H20FN3O2 B2998811 8-ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-61-8](/img/structure/B2998811.png)
8-ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as EF-PQ, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of pyrazoloquinolines and has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Fluorescence and Photoluminescence Applications
Quinoline derivatives, including structures similar to the specified compound, are known for their efficient fluorescence properties. They are widely used in biochemistry and medicine for studying various biological systems, especially as DNA fluorophores. These compounds, with fused aromatic systems containing heteroatoms, are sought after for their sensitivity and selectivity in fluorescence-based applications. Their photophysical properties, such as absorption and emission spectra, make them suitable for photoluminescence applications, aiding in the visualization and study of biological molecules and processes (Aleksanyan & Hambardzumyan, 2013).
Supramolecular Chemistry
In the context of supramolecular chemistry, derivatives of pyrazoloquinoline demonstrate significant potential in the formation of complex structures through hydrogen bonding and π-π interactions. These molecular interactions influence the dimensionality of supramolecular aggregation, impacting the material's crystalline structure and physical properties. This aspect is crucial for the development of materials with specific mechanical, optical, or electronic properties (Portilla et al., 2005).
Molecular Inhibitors in Disease Research
Compounds with a quinoline base are being explored as potential inhibitors of specific proteins involved in diseases. For example, 3-quinoline carboxamides have been optimized as selective inhibitors for ataxia telangiectasia mutated (ATM) kinase. This enzyme plays a critical role in DNA damage response, making its inhibitors valuable for cancer research and therapy. These compounds have shown efficacy in disease models, highlighting their potential as therapeutic agents (Degorce et al., 2016).
Antimicrobial and Antifungal Agents
Pyrazoloquinoline derivatives are also being investigated for their antimicrobial and antifungal properties. The synthesis of novel derivatives aims to explore their potential as therapeutic agents against various bacterial and fungal infections. This research avenue is significant due to the increasing resistance to existing antimicrobials and the need for new, effective treatments (Holla et al., 2006).
properties
IUPAC Name |
8-ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-3-31-20-12-13-23-21(14-20)25-22(15-27-23)24(16-4-10-19(30-2)11-5-16)28-29(25)18-8-6-17(26)7-9-18/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGIKAYTMCNQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2998730.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-morpholino-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2998734.png)
![3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2998737.png)
![N-(2-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2998739.png)
![1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2998740.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2998743.png)

![2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile](/img/structure/B2998747.png)
![N-[2-(Pyridin-3-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2998748.png)
![1-[(3-Chlorophenyl)methyl]-3-(thiophen-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)
![ethyl 2-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2998750.png)
![N-(3-chloro-4-fluorophenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2998751.png)